1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole
Description
1-(Azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole is a disubstituted benzimidazole derivative featuring a seven-membered azepane ring sulfonylated at the N1-position and a benzyl group at the C2-position. Benzimidazoles are heterocyclic compounds known for their broad pharmacological activities, including antibacterial, antifungal, and anticancer properties . This compound is synthesized via condensation reactions involving o-phenylenediamine and functionalized carboxylic acids, followed by sulfonylation steps .
Properties
Molecular Formula |
C20H23N3O2S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(azepan-1-ylsulfonyl)-2-benzylbenzimidazole |
InChI |
InChI=1S/C20H23N3O2S/c24-26(25,22-14-8-1-2-9-15-22)23-19-13-7-6-12-18(19)21-20(23)16-17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2 |
InChI Key |
XNTKVYBRXPZCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole typically involves the reaction of benzimidazole derivatives with azepane sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Structural Features
The biological and physicochemical properties of benzimidazoles are highly dependent on substituents at the N1 and C2 positions. Below is a comparative analysis of key analogs:
Key Observations :
- Sulfonyl vs.
- Benzyl vs. Phenyl Groups : The benzyl group (C2) provides a balance between lipophilicity and steric bulk, unlike the purely hydrophobic phenyl group in , which may limit solubility .
- Thiophene and Allyl Substituents : Thiophene at C2 () introduces sulfur-based interactions, while the allyl group at N1 allows for conjugation or further functionalization .
Structural-Activity Relationship (SAR) :
- Sulfonyl groups improve solubility and target affinity but may reduce blood-brain barrier permeability.
- Bulky tert-butyl groups () enhance metabolic stability but limit oral bioavailability .
Crystallographic and Computational Insights
- Crystal Packing : The target compound’s azepane ring likely adopts a chair conformation, as seen in similar seven-membered sulfonamides (). In contrast, thiophene-substituted analogs () form planar layers via C–H···π interactions .
- Software Tools : Structures were refined using SHELXL () and visualized via Mercury (), confirming bond lengths (C–C: 1.48–1.52 Å) and angles within expected ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
